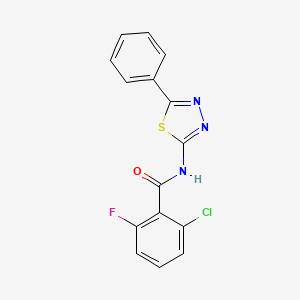

2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a thiadiazole group, and halogen atoms (chlorine and fluorine) attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of electronegative atoms like fluorine and chlorine would create regions of high electron density .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the benzamide group might undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens might increase its density and boiling point compared to similar compounds without halogens .Scientific Research Applications

Antiviral Applications

This compound has been explored for its potential antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . By extension, the thiadiazol moiety in the compound could be investigated for its efficacy in viral inhibition, potentially leading to new treatments for viral infections.

Antimicrobial Applications

The structural similarity of this compound to other benzamide derivatives suggests it may possess antimicrobial properties. Research on related structures has demonstrated potent antimicrobial activity, which could be harnessed in developing new antibiotics or disinfectants .

Agricultural Applications

Compounds with similar structures have been used in the synthesis of herbicides and pesticides. The thiadiazol ring, in particular, is a common feature in various agrochemicals due to its bioactivity. This compound could be investigated for its potential use in crop protection and pest management .

Biotechnological Applications

In biotechnology, such compounds can be used as intermediates in the synthesis of more complex molecules. Their potential to interact with biological systems could lead to applications in enzyme inhibition, gene expression regulation, or as markers in diagnostic assays .

Pharmacological Applications

Benzamide derivatives are known for their wide range of pharmacological activities. This compound could be explored for its potential therapeutic applications, such as anti-inflammatory, analgesic, or antipyretic effects. It might also serve as a lead compound in drug discovery programs aimed at developing new medications .

Chemical Synthesis Applications

The compound’s structure makes it a candidate for use in various chemical synthesis processes, such as Suzuki-Miyaura coupling, which is a widely applied method for forming carbon-carbon bonds. It could act as a precursor or intermediate in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

Similar compounds have been known to target peripheral sensory trigeminal nerves .

Mode of Action

It’s worth noting that similar compounds have been reported to act as antagonists to receptors such as the calcitonin gene-related peptide (cgrp) receptor .

Biochemical Pathways

Similar compounds have been known to influence the pathways involving the cgrp receptor .

Pharmacokinetics

It’s worth noting that similar compounds, such as boronic acids and their esters, are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph .

Result of Action

Similar compounds have been known to exhibit herbicidal activities .

Action Environment

It’s worth noting that the hydrolysis of similar compounds, such as boronic pinacol esters, is considerably accelerated at physiological ph .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFN3OS/c16-10-7-4-8-11(17)12(10)13(21)18-15-20-19-14(22-15)9-5-2-1-3-6-9/h1-8H,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUDGEZCLSRGAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2977909.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2977916.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2977921.png)

![2-chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977924.png)

![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2977925.png)

![6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B2977927.png)

![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide](/img/structure/B2977930.png)